1,3-Di-tert-butylbenzene

Description

Contextualization within Bulky Aromatic Systems

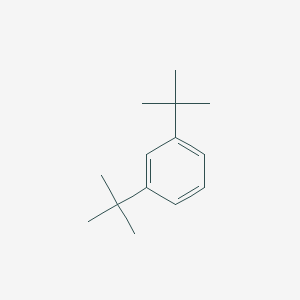

1,3-Di-tert-butylbenzene is an organic compound featuring a benzene (B151609) ring substituted with two tert-butyl groups at the 1 and 3 positions. cymitquimica.com This structure places it within the category of bulky aromatic systems, which are molecules characterized by significant steric hindrance due to large substituent groups. cymitquimica.comsmolecule.com The presence of these bulky tert-butyl groups influences the molecule's physical and chemical properties, including its reactivity and interactions with other molecules. cymitquimica.com For instance, the steric bulk can affect reaction rates and pathways by hindering the approach of reagents to the aromatic ring. smolecule.com

The study of bulky aromatic systems like this compound is crucial for understanding a variety of chemical phenomena. The steric effects of the tert-butyl groups can lead to unique molecular conformations and influence the electronic properties of the benzene ring. wordpress.comrsc.org Research in this area explores how steric hindrance can be exploited in chemical synthesis and in the design of molecules with specific properties. ontosight.ai For example, the crowded environment around the benzene ring in di-tert-butylbenzene derivatives can impact their thermal and optical properties, making them of interest in materials science for the development of polymers and liquid crystals. ontosight.ai

Significance of this compound as a Model Compound in Mechanistic Studies

This compound serves as a valuable model compound for investigating reaction mechanisms in organic chemistry. Its well-defined structure, with two bulky tert-butyl groups, allows researchers to probe the influence of steric hindrance on chemical reactions. smolecule.com The tert-butyl groups can direct incoming substituents during electrophilic aromatic substitution reactions and affect the stability of reaction intermediates.

Kinetic studies comparing this compound with less hindered aromatic compounds have provided insights into how steric bulk can alter activation energies and reaction pathways. smolecule.com For example, the presence of the tert-butyl groups has been shown to increase the activation energy for certain reactions by 2-8 kcal/mol. smolecule.com Furthermore, in polar solvents, this compound can participate in different reaction mechanisms depending on the solvent's properties, highlighting the interplay between steric and solvent effects. smolecule.com

The compound's stability and well-defined physical properties also make it a useful internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS) for studying metabolic profiles. smolecule.com Researchers have also used derivatives of this compound to study the formation and behavior of radicals and other reactive species. tandfonline.com

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₂ | |

| Molecular Weight | 190.32 g/mol | sigmaaldrich.com |

| Melting Point | 10-11 °C | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Boiling Point | 106-107 °C at 18 mmHg | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Density | 0.859 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.488 | sigmaaldrich.comsigmaaldrich.com |

| Flash Point | 84 °C (closed cup) | chemicalbook.com |

| Solubility | Insoluble in water | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-ditert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNDSSCEZZFNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143904 | |

| Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-60-4 | |

| Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Di-tert-butylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Preparation Strategies

Established Synthetic Routes

The synthesis of 1,3-di-tert-butylbenzene is principally achieved through two well-established pathways: Friedel-Crafts alkylation and reduction-based methods starting from halogenated analogues.

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, serves as a primary method for introducing tert-butyl groups onto a benzene (B151609) ring. libretexts.org This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride. cerritos.edu

The direct alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a fundamental approach. libretexts.org The reaction proceeds via the formation of a tert-butyl carbocation, which then acts as the electrophile attacking the benzene ring. cerritos.edu However, this reaction is complicated by polyalkylation, as the initial product, tert-butylbenzene (B1681246), is more reactive than benzene itself due to the electron-donating nature of the alkyl group. cerritos.edu

Consequently, the reaction of benzene with an excess of tert-butyl chloride tends to yield a mixture of products, including di- and tri-substituted isomers. libretexts.orgcdnsciencepub.com The kinetically favored product in the dialkylation is often 1,4-di-tert-butylbenzene (B89470), which can precipitate from the reaction mixture under certain conditions, thereby preventing further alkylation or isomerization. oc-praktikum.de Achieving a high yield of the mono-alkylated product, tert-butylbenzene, typically requires using a large excess of benzene. libretexts.org

A key challenge in synthesizing this compound is overcoming the kinetic preference for the 1,4-isomer. The 1,3-isomer is thermodynamically more stable but forms more slowly. The conversion from the 1,4-isomer to the 1,3-isomer is achieved through an isomerization process, which is also catalyzed by Lewis acids like aluminum chloride. acs.org

This isomerization involves a dealkylation-realkylation mechanism. acs.org The process is initiated by "ipso" attack, where a proton (sourced from trace water acting on the Lewis acid) attacks a carbon atom on the aromatic ring that is already substituted with a tert-butyl group. acs.org This leads to the elimination of a tert-butyl cation, which can then re-alkylate the benzene ring at a different position. This reversible process eventually leads to a thermodynamic equilibrium of the di-tert-butylbenzene isomers. acs.org Under forcing conditions, the reaction can proceed to form the most thermodynamically stable product, 1,3,5-tri-tert-butylbenzene (B73737). cdnsciencepub.comresearchgate.net Therefore, careful control of reaction time and conditions is necessary to maximize the yield of the desired this compound.

| Parameter | Details | Reference |

| Starting Material | p-di-tert-butylbenzene | acs.org |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | acs.org |

| Mechanism | Dealkylation-realkylation via ipso attack by a proton | acs.org |

| Products | m-di-tert-butylbenzene, t-butylbenzene, p-di-tert-butylbenzene | acs.org |

| Significance | Illustrates the reversibility of Friedel-Crafts alkylation and the principle of thermodynamic product control. | acs.org |

An alternative strategy for preparing this compound involves the synthesis of a halogenated precursor followed by a reduction step to remove the halogen. This pathway offers a different level of control over the substitution pattern.

This methodology involves the dehalogenation of a pre-formed halo-substituted this compound, such as 1-bromo-3,5-di-tert-butylbenzene. The synthesis of these halogenated starting materials can be achieved through various aromatic substitution reactions on this compound itself. For instance, bromination in the presence of iron can displace a tert-butyl group from 1,3,5-tri-tert-butylbenzene to yield 1-bromo-3,5-di-tert-butylbenzene. researchgate.net Once the halogenated derivative is obtained, it can be subjected to reduction.

Catalytic dehalogenation provides an efficient means to reduce aryl halides to their corresponding arenes. A notable example is the use of a nickel-based catalyst system. In one specific method, a halogenated arene (such as a bromo, chloro, or iodo derivative of this compound) is treated with a nickel complex as the catalyst and a Grignard reagent, like tert-butylmagnesium chloride, which acts as the reducing agent. chemicalbook.com The reaction is typically conducted in an inert atmosphere using solvents like tetrahydrofuran (B95107) (THF) and diethyl ether. chemicalbook.com This chemoselective process effectively removes the halogen atom, yielding the desired this compound with good efficiency. chemicalbook.com

| Component | Function/Identity | Reference |

| Substrate | Halogenated arene (e.g., 1-bromo-3,5-di-tert-butylbenzene) | chemicalbook.com |

| Catalyst | Nickel Complex (C₃₃H₃₀F₃N₂NiO₂P) | chemicalbook.com |

| Reducing Agent | tert-butylmagnesium chloride (in diethyl ether solution) | chemicalbook.com |

| Solvent | Tetrahydrofuran (THF) | chemicalbook.com |

| Conditions | 70°C for 24 hours under an inert atmosphere | chemicalbook.com |

| Yield | 67% (for the specific substrate mentioned) | chemicalbook.com |

Historical and Early Preparative Methods

The foundational methods for synthesizing this compound were established in the mid-20th century, primarily relying on well-known electrophilic substitution reactions.

One of the earliest and most direct routes is the Friedel-Crafts alkylation of benzene. smolecule.comontosight.ai In a study from 1949, researchers detailed the reaction of benzene with tert-butyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). smolecule.comacs.org The introduction of the first tert-butyl group proceeds readily. However, the second alkylation is sterically hindered by the first, which favors the formation of the 1,3-isomer (meta-substitution) over the 1,4-isomer (para-substitution), especially with prolonged reaction times and an excess of the alkylating agent. smolecule.com Key challenges in these early methods included preventing the competing formation of 1,4-di-tert-butylbenzene and managing catalyst deactivation caused by byproducts like HCl. smolecule.com

An alternative approach developed during this era was catalytic dehalogenation . This method involves the cross-coupling of a di-substituted benzene precursor with a tert-butylating agent. For instance, 1,3-dibromobenzene (B47543) can be reacted with tert-butylmagnesium chloride in the presence of a nickel complex catalyst, such as bis(cyclooctadiene)nickel(0), in a tetrahydrofuran (THF) solvent. smolecule.comchemicalbook.com This reaction proceeds via oxidative addition, transmetalation, and reductive elimination to yield this compound with high efficiency, reportedly achieving yields of around 82%. smolecule.com

| Method | Reactants | Catalyst/Reagent | Key Characteristics | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Benzene, tert-butyl chloride | Aluminum chloride (AlCl₃) | Direct alkylation; steric hindrance favors meta-isomer; risk of para-isomer formation. | smolecule.comontosight.aiacs.org |

| Catalytic Dehalogenation | 1,3-dibromobenzene, tert-butylmagnesium chloride | Nickel complex (e.g., [Ni(cod)₂]) | High efficiency (e.g., 82% yield); utilizes a pre-functionalized benzene ring. | smolecule.comchemicalbook.com |

Advanced Synthetic Transformations Involving this compound as a Core

The unique steric and electronic properties of the this compound scaffold make it a valuable starting material for creating more elaborate molecules with specific functionalities.

Functionalization for Complex Molecule Synthesis

The this compound core serves as a precursor in multi-step syntheses of more complex molecules, including those with potential applications as pharmaceuticals and agrochemicals. ontosight.ai Functionalization can occur either on the aromatic ring or on other groups attached to it.

A notable example is the synthesis of 1,3-di(chloropropyl)-5-tert-butylbenzene , a difunctional carbocationic initiator. google.com This synthesis does not start with this compound itself but rather builds the core structure as an intermediate. The process begins with the Friedel-Crafts alkylation of 1,3-diisopropylbenzene (B165221) with tert-butyl chloride to form 1-tert-butyl-3,5-diisopropylbenzene. google.com This intermediate is then subjected to a series of transformations on the isopropyl groups to achieve the final product, demonstrating how the tert-butylated benzene ring acts as a stable core during the functionalization of other substituents. google.com

The key steps in this transformation are outlined below:

Peroxidation : The 1-tert-butyl-3,5-diisopropylbenzene is treated with gaseous oxygen in a basic solution with a Cobalt(II) salt catalyst to yield 1,3-di(peroxypropyl)-5-tert-butylbenzene. google.com

Reduction : The peroxide intermediate is then reduced, for example with sodium sulfite (B76179) (Na₂SO₃), to form 1,3-di(hydroxypropyl)-5-tert-butylbenzene. google.com

Chlorination : The final step involves the chlorination of the hydroxyl groups using hydrogen chloride (HCl) gas to produce 1,3-di(chloropropyl)-5-tert-butylbenzene. google.com

Other functionalization reactions include electrophilic nitration of the aromatic ring, which can then be used for further synthetic elaborations. Bromination of the ring is also a common transformation to introduce reactive handles for subsequent cross-coupling reactions. researchgate.net

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Alkylation | 1,3-diisopropylbenzene | tert-butyl chloride, FeCl₃ | 1-tert-butyl-3,5-diisopropylbenzene | google.com |

| Peroxidation | 1-tert-butyl-3,5-diisopropylbenzene | O₂, CoCl₂, Pyridine (B92270) | 1,3-di(peroxypropyl)-5-tert-butylbenzene | google.com |

| Reduction | 1,3-di(peroxypropyl)-5-tert-butylbenzene | Na₂SO₃ | 1,3-di(hydroxypropyl)-5-tert-butylbenzene | google.com |

| Chlorination | 1,3-di(hydroxypropyl)-5-tert-butylbenzene | HCl | 1,3-di(chloropropyl)-5-tert-butylbenzene | google.com |

Synthesis of Substituted Ligands and Precursors

The sterically demanding nature of the this compound framework is highly advantageous in the field of organometallic chemistry and catalysis, where it is used to synthesize bulky ligands that can stabilize metal centers and influence their reactivity.

A prominent application is in the synthesis of tridentate chelating ligands for transition metal complexes, particularly for use in materials science applications like Organic Light-Emitting Diodes (OLEDs). rsc.org For example, the this compound core has been incorporated into ligands for iridium(III) complexes. The synthesis involves Suzuki-Miyaura cross-coupling reactions where a 1,3-benzenediboronic acid derivative is coupled with functionalized pyridine or isoquinoline (B145761) units. rsc.org This leads to the formation of complex ligands such as 1,3-di(pyridin-2-yl)-5-t-butylbenzene and 1,3-di(isoquinolinyl)-5-t-butylbenzene . rsc.org These ligands coordinate with iridium to form highly stable, phosphorescent complexes where the bulky tert-butyl group helps to prevent aggregation and fine-tune the electronic properties of the final material. rsc.org

The 1,3-di-tert-butylphenyl moiety is also a key component in the structure of certain advanced phosphine (B1218219) ligands. For instance, it is part of the structure of t-BuBrettPhos , a bulky biaryl monophosphine ligand used in palladium-mediated cross-coupling reactions. nih.gov The synthesis of such ligands demonstrates the use of the di-tert-butyl substituted benzene as a scaffold to create a sterically congested environment around a catalytically active metal center. nih.gov

| Ligand/Precursor Name | Chemical Class | Synthetic Application | Reference |

|---|---|---|---|

| 1,3-di(pyridin-2-yl)-5-t-butylbenzene | Tridentate Chelate | Precursor for Iridium(III) complexes used in OLEDs. | rsc.org |

| 1,3-di(isoquinolinyl)-5-t-butylbenzene | Tridentate Chelate | Precursor for Iridium(III) complexes with red-shifted emission. | rsc.org |

| t-BuBrettPhos | Biaryl Monophosphine | Bulky ligand for palladium-catalyzed cross-coupling reactions. | nih.gov |

Iii. Reactivity Profiles and Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS) Pathways

The reactivity of 1,3-di-tert-butylbenzene in electrophilic aromatic substitution (EAS) is significantly influenced by the two tert-butyl groups. These bulky alkyl groups are ortho, para-directing and activating. However, the steric hindrance they impose plays a crucial role in determining the regioselectivity of incoming electrophiles.

The two tert-butyl groups on the benzene (B151609) ring direct incoming electrophiles to specific positions, leading to the formation of distinct positional isomers.

In this compound, the positions ortho and para to the tert-butyl groups are electronically activated for electrophilic attack. The possible substitution positions are C2 (ortho to both groups), C4/C6 (ortho to one and para to the other), and C5 (meta to both). The tert-butyl groups direct incoming substituents to the positions ortho and para relative to themselves. However, the position between the two tert-butyl groups (C2) is highly sterically hindered. The C4 and C6 positions are also subject to steric hindrance, albeit to a lesser extent. The C5 position, while electronically less favored, is the most sterically accessible. smolecule.com Consequently, substitution at the C5 position is often a significant, if not the major, outcome in many reactions. smolecule.com

The bulky tert-butyl groups create significant steric hindrance, which can override the electronic directing effects. smolecule.comnumberanalytics.com Attack at the C2 position, which is ortho to both tert-butyl groups, is severely impeded. smolecule.com Similarly, attack at the C4 and C6 positions is also hindered. This steric protection makes the C5 position, which is meta to the directing groups, a more favorable site for electrophilic attack due to its relative accessibility. smolecule.com The extent of this steric influence depends on the size of the attacking electrophile; larger electrophiles will experience greater steric repulsion, further favoring substitution at the less hindered C5 position. smolecule.com For instance, the nitration of this compound is significantly slower than that of benzene due to the steric hindrance from the two tert-butyl groups. numberanalytics.com

Halogenation of this compound can proceed via standard electrophilic aromatic substitution or be accompanied by the loss of a tert-butyl group, a process known as de-tert-butylation. The reaction mechanism involves the attack of the aromatic ring on the halogen electrophile, forming a carbocation intermediate, which is then deprotonated to restore aromaticity. masterorganicchemistry.com Lewis acids like AlCl₃ or FeCl₃ can be used to increase the electrophilicity of the halogen. masterorganicchemistry.com

During bromination, for example, both bromo-de-protonation and bromo-de-tert-butylation can occur concurrently. nih.gov Studies on the bromination of 1,3,5-tri-tert-butylbenzene (B73737) have shown that bromo-de-tert-butylation has a higher reaction order in bromine than bromo-de-protonation, suggesting a larger reaction center requiring more extensive bromine clustering in the transition state. nih.gov The formation of aryl acetates can also accompany halogenation in acetic acid, a reaction that proceeds through an addition-elimination mechanism. researchgate.netresearchgate.netacs.org

The nitration of this compound is a classic example of how steric hindrance can influence the outcome of an electrophilic aromatic substitution reaction. numberanalytics.com While the tert-butyl groups are ortho, para-directing, the significant steric hindrance they create makes substitution at the less hindered positions more favorable. numberanalytics.commsu.edu In the case of the more sterically hindered tert-butylbenzene (B1681246), the product mixture from nitration is 16% ortho, 8% meta, and 75% para. msu.edu In some instances of nitration of di-tert-butylbenzenes, dealkylation can also occur. researchgate.net

Acetoxylation, the introduction of an acetoxy group (-OAc), can occur alongside halogenation reactions when conducted in acetic acid. researchgate.netresearchgate.netacs.orgacs.org This process is believed to happen through an addition-elimination mechanism involving a cyclohexadienyl cation intermediate. acs.orgacs.org The yield of the resulting aryl acetate (B1210297) can be increased by the addition of sodium acetate to the reaction mixture. researchgate.netresearchgate.net

Regioselectivity and Positional Isomerism in Substitution Reactions

Directed Metallation Chemistry

Directed metallation is a powerful strategy for the regioselective functionalization of aromatic rings. It leverages the coordinating ability of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific, usually ortho, position.

Directed ortho-metallation (DoM) is a variation of electrophilic aromatic substitution that achieves high regioselectivity. wikipedia.org The process relies on a directing metalation group (DMG) present on the aromatic ring. wikipedia.orgnumberanalytics.com This DMG, which typically contains a heteroatom with lone pair electrons (e.g., methoxy, amide, or carbamate (B1207046) groups), acts as a Lewis base. wikipedia.orguwindsor.ca It coordinates to a Lewis acidic organolithium reagent, such as n-butyllithium. wikipedia.org This coordination brings the strong base into proximity with the ortho C-H bond, facilitating a deprotonation event that would otherwise be kinetically slow. uwindsor.ca

The general mechanism proceeds as follows:

Coordination : An aromatic compound bearing a DMG interacts with an organolithium reagent. The heteroatom of the DMG coordinates to the lithium atom. wikipedia.org

Deprotonation : The highly basic alkyl group of the organolithium reagent then deprotonates the ring at the nearest ortho-position, forming a thermodynamically stable aryllithium intermediate. wikipedia.orguwindsor.ca This step occurs at low temperatures, often -78 °C, to prevent side reactions. nih.gov

Electrophilic Quench : The resulting aryllithium species is a potent nucleophile and reacts with an added electrophile, which replaces the lithium atom. wikipedia.orgnumberanalytics.com This leads exclusively to the ortho-substituted product, in contrast to classical electrophilic aromatic substitution which often yields a mixture of ortho and para isomers. wikipedia.org

The effectiveness of different DMGs has been established through competition experiments, creating a hierarchy of directing ability. uwindsor.ca Among oxygen-based directing groups, the O-carbamate group (e.g., -OCONEt₂) is recognized as one of the most powerful. nih.gov

In the case of this compound, the positions ortho to the bulky tert-butyl groups (positions 2, 4, and 6) are sterically shielded. This steric hindrance significantly influences its reactivity in organolithium reactions. While direct ortho-lithiation is challenging, the regiochemistry of metallation can be precisely controlled.

Using a superbasic reagent mixture, such as n-butyllithium/potassium tert-butoxide (LICKOR), metallation of this compound occurs selectively at the C-5 position. researchgate.netthieme-connect.de This position is the most sterically accessible and electronically favored site located between the two tert-butyl groups. researchgate.net This demonstrates that by choosing the appropriate reagent, deprotonation can be directed to a meta position relative to the alkyl substituents, bypassing the sterically congested ortho sites. researchgate.net

Furthermore, regiochemical outcomes can be manipulated by introducing a directing group onto the ring. For instance, placing a sulfonyl group at the C-4 position of a this compound precursor can direct lithiation specifically to the C-5 position, overriding other potential sites. smolecule.com This illustrates a powerful strategy where a DMG is used to enforce a specific regiochemistry in a sterically crowded environment.

The table below summarizes the regioselectivity observed in the metallation of substituted benzenes under different conditions.

| Substrate | Reagent | Position of Metallation | Product Type |

| This compound | n-BuLi/KOt-Bu | C-5 | meta-Substituted |

| 1,4-Di-tert-butylbenzene (B89470) | n-BuLi/KOt-Bu | ortho to t-Bu | ortho-Substituted |

| Anisole (methoxybenzene) | n-BuLi | ortho to -OCH₃ | ortho-Substituted |

| 3-Sulfonyl-1-tert-butylbenzene | Alkyllithium | meta to sulfonyl | meta-Substituted |

This table illustrates how steric hindrance and directing groups control the site of metallation.

The aryllithium intermediates generated through DoM are key building blocks in stereoselective synthesis. The introduction of a new functional group via an electrophilic quench can lead to the formation of chiral centers. Stereocontrol can be achieved by using chiral electrophiles or by performing the reaction on a substrate that already contains a chiral auxiliary.

For example, the ortho-lithiation of tert-butyl phenyl sulfoxide (B87167), which is chiral at the sulfur atom, has been used to synthesize enantiopure benzylamines. wikipedia.org In this process, the approach of the electrophile (an imine) to the lithiated intermediate is directed by the bulky sulfoxide group, resulting in high asymmetric induction. wikipedia.org

While specific applications starting directly from this compound are specialized, the principles are broadly applicable. The bulky tert-butyl groups can play a crucial role in establishing facial bias for an approaching electrophile, thereby influencing the stereochemical outcome of the reaction. The ability to generate complex molecules with high precision and stereoselectivity makes DoM a valuable tool in the synthesis of natural products and pharmaceuticals. numberanalytics.comdiva-portal.org Pd-catalyzed carboetherification reactions, for instance, employ substrates with bulky groups to achieve high diastereoselectivity in the synthesis of polysubstituted tetrahydrofurans. nih.gov

Oxidation and Radical Reactions

The robust nature of the C-H bonds in this compound makes it relatively stable, but it can undergo oxidation and participate in radical reactions under specific conditions.

The oxidation of this compound can be achieved, although it lacks the more reactive benzylic C-H bonds found in compounds like toluene. masterorganicchemistry.com Oxidation typically targets either the aromatic C-H bonds or the primary C-H bonds of the tert-butyl groups.

With strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), alkylbenzenes are typically oxidized at the benzylic position to form carboxylic acids. masterorganicchemistry.com For this compound, which has no benzylic hydrogens, the reaction is much less facile. However, under forcing conditions, oxidation can lead to the corresponding benzoic acids through cleavage of the C-C bonds of the tert-butyl groups.

More selective C-H oxidation can be accomplished using catalytic systems. For example, self-assembled imine-based non-heme iron complexes have been investigated as catalysts for the H₂O₂ oxidation of this compound. researchgate.net The mechanism of such oxidations often involves radical pathways. beilstein-journals.org A catalyst, such as an N-oxyl species, may abstract a hydrogen atom from a C-H bond to form a carbon-centered radical. beilstein-journals.org This radical can then be trapped by an oxygen-donating species to yield the oxidized product. beilstein-journals.org In the case of tertiary C-H bonds, such as those in cumene, catalytic systems involving N-hydroxyphthalimide (NHPI) have been shown to mediate hydrogen atom abstraction, leading to oxidation products. beilstein-journals.org Although the tertiary C-H bonds in the tert-butyl groups of this compound are less reactive than benzylic C-H bonds, similar radical-based mechanisms are plausible for their functionalization.

Analogues of this compound, particularly those containing phenolic hydroxyl groups, are known for their potent radical scavenging and antioxidant properties. The presence of bulky tert-butyl groups ortho and/or para to a hydroxyl group is a common structural motif in synthetic antioxidants like butylated hydroxytoluene (BHT).

The mechanism of radical scavenging by these phenolic compounds involves the donation of the hydrogen atom from the hydroxyl group to a free radical (R•), thus neutralizing it. This process generates a stable phenoxyl radical (ArO•).

ArOH + R• → ArO• + RH

The stability of the resulting phenoxyl radical is crucial for the antioxidant's effectiveness. The bulky tert-butyl groups sterically hinder the radical center on the oxygen atom, preventing it from participating in further propagation reactions and promoting its eventual termination.

Studies on various di-tert-butyl-substituted phenolic compounds have quantified their antioxidant activity. For example, the radical scavenging ability of 3,5-di-tert-butylbenzene-1,2-diol has been investigated using density functional theory (DFT), which confirmed that the hydrogen atom transfer (HAT) mechanism is the most favorable pathway for radical scavenging. researchgate.net Experimental assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test, are commonly used to compare the efficacy of different antioxidant analogues. agriculturejournals.czresearchgate.net For instance, chalcones bearing a di-tert-butylhydroxyphenyl (DBHP) group have shown stronger DPPH radical scavenging activity than the commercial antioxidant BHT. researchgate.net

The table below presents data on the radical scavenging activity of selected phenolic compounds, highlighting the effectiveness of structures analogous to hydroxylated this compound.

| Compound | Assay | Measurement | Result |

| 3-(tert-butyl)-5-methylbenzene-1,2-diol | Rancimat test | Antioxidant Activity | Most potent tested |

| 2-(tert-butyl)-5-methylbenzene-1,4-diol | DPPH Scavenging | EC₅₀ (mg/ml) | 0.039 |

| 3-(tert-butyl)-5-methylbenzene-1,2-diol | DPPH Scavenging | EC₅₀ (mg/ml) | 0.044 |

| Quercetin | LDL Oxidation | ED₅₀ (μM) | 2.3 |

| Chalcone with DBHP group | LDL Oxidation | ED₅₀ (μM) | 0.21 |

Data sourced from references agriculturejournals.czresearchgate.net. EC₅₀/ED₅₀ is the concentration required to achieve 50% of the maximum effect; lower values indicate higher potency.

Formation as Degradation Products in Material Science

This compound has been identified as a principal degradation product in various materials, particularly from the breakdown of plastic additives. foodpackagingforum.org Its formation is often a result of processes such as irradiation or other stressors on polymers.

A key precursor to this compound is the antioxidant Irgafos 168. foodpackagingforum.orgfoodpackagingforum.org When polypropylene (B1209903) (PP) films containing Irgafos 168 are subjected to electron beam (EB) treatment, this compound is formed. foodpackagingforum.org Studies have shown a significant increase in the concentration of this compound following irradiation treatment of such films. foodpackagingforum.org The presence of this compound and others, such as phenol, is a direct consequence of the breakdown of additives. foodpackagingforum.org It is considered a major degradation product of Irgafos 168. foodpackagingforum.org

The formation of this compound is not limited to EB treatment. It has also been detected in migration studies from food contact materials. foodpackagingforum.org In an analysis of 142 food contact items, this compound was frequently detected as a degradation product of Irgafos 168. foodpackagingforum.org

The following table summarizes the conditions under which this compound has been observed as a degradation product:

| Material/Additive | Stressor/Condition | Finding |

| Polypropylene (PP) films with Irgafos 168 | Electron Beam (EB) Irradiation (40 kGy and 100 kGy) | Formation of this compound as a principal degradation product. foodpackagingforum.org |

| Food Contact Materials with Irgafos 168 | Migration into food simulants | Frequent detection of this compound. foodpackagingforum.org |

| Polypropylene (PP) films with various additives | Hexane extraction after EB treatment | Identification of this compound among other breakdown products. foodpackagingforum.org |

Amination Reactions

The amination of this compound can be achieved through various synthetic methodologies. One approach involves a direct amination of arenes with azodicarboxylates, catalyzed by the association of a bisulfate salt and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). acs.org This method allows for the formation of aryl hydrazides under mild conditions. acs.org

Another strategy for the amination of C-H bonds is mediated by cobalt organoazide adducts. nih.gov While this research explores the broader concept of C-H amination, it provides a basis for potential amination pathways involving substituted benzenes. nih.gov

A photoredox-mediated Minisci amination of tert-butylbenzene with piperidine (B6355638) has also been reported, highlighting the use of photocatalysis in C-N bond formation. researchgate.net

The table below details a specific amination reaction of a related compound, tert-butylbenzene, which provides insight into potential reactions for this compound.

| Reactants | Catalyst/Reagents | Conditions | Product | Yield |

| tert-butylbenzene, Diethyl azodicarboxylate (DEAD) | Potassium bisulfate (KHSO₄), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room temperature, 2 hours | Diethyl 1-(4-(tert-butyl)phenyl)hydrazine-1,2-dicarboxylate | 84% acs.org |

Borylation Reactions

Borylation of this compound presents challenges due to the steric hindrance imposed by the two tert-butyl groups. acs.org However, various catalytic systems have been developed to achieve this transformation.

Cobalt-catalyzed C(sp²)–H arene borylation has been investigated, where the addition of tert-butyl ethylene (B1197577) (TBE) can enhance the catalytic activity. acs.org For this compound, this method resulted in a low yield of the borylated product, which is attributed to the steric demands of the substituents. acs.org

Iridium-catalyzed C-H borylation offers another route. Using specific iridium complexes, it is possible to achieve borylation at the meta position of a substituted benzene ring. smolecule.com Borenium-based catalytic systems have also been developed, demonstrating complementary regioselectivity compared to transition-metal catalysts. rsc.org

A photoinduced C(sp3)–H borylation of alkanes mediated by copper(II) chloride has been documented, and while the primary focus is on alkanes, the study also includes the borylation of 3,5-di-tert-butylbromobenzene. rsc.org

Below is a table summarizing different borylation reactions involving di-tert-butylbenzene derivatives:

| Substrate | Catalyst/Reagents | Conditions | Product | Yield |

| This compound | (iPrACNC)CoMe, B₂Pin₂, THF, TBE | 23 °C, 48 hours | Borylated this compound | 15% acs.org |

| 3,5-Di-tert-butylbromobenzene | Copper(II) Chloride, MeCN | 365 nm irradiation, 24 hours | 2-(3,5-di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 35% rsc.org |

| tert-Butylbenzene | [IBnFMe-B(H)-CbMe][B(C₆F₅)₄], HBcat'Bu, (p-tol)OBcat'Bu | Not specified | para-Borylated tert-butylbenzene | para/meta ratio of 10:1 rsc.org |

Iv. Steric Effects and Conformational Analysis

Manifestations of Steric Hindrance on Reactivity and Selectivity

Steric hindrance in 1,3-di-tert-butylbenzene plays a critical role in its reactivity and the selectivity of its chemical transformations.

The bulky tert-butyl groups significantly hinder the approach of electrophiles to the aromatic ring, thereby reducing the rates of electrophilic aromatic substitution (EAS) reactions. For example, the nitration of this compound is considerably slower than that of benzene (B151609). numberanalytics.com This steric hindrance also dictates the regioselectivity of these reactions, influencing the resulting isomer ratios.

In the nitration of tert-butylbenzene (B1681246), the product distribution is 16% ortho, 8% meta, and 75% para. The large tert-butyl group sterically hinders attack at the ortho positions, leading to a predominance of the para isomer. msu.edu When a second tert-butyl group is introduced at the meta position, as in this compound, the steric environment becomes even more crowded.

During Friedel-Crafts alkylation of benzene with tert-butyl chloride, the initial product is tert-butylbenzene. A subsequent alkylation can lead to the formation of 1,4-di-tert-butylbenzene (B89470). wordpress.com Under conditions where the reaction is reversible, this can then rearrange to the more thermodynamically stable this compound. wordpress.com The formation of 1,3,5-tri-tert-butylbenzene (B73737) is also possible. mdpi.com The use of an excess of the aromatic reactant can favor the formation of the mono-alkylated product. libretexts.org

Table 1: Relative Rates of Nitration for Selected Aromatic Compounds

| Compound | Substituent(s) | Relative Rate of Nitration |

|---|---|---|

| Benzene | -H | 1.0 |

| Toluene | -CH₃ | 25 |

| tert-Butylbenzene | -C(CH₃)₃ | 0.06 |

| 1,3-Di-tert-butylbenzene | -C(CH₃)₃ (2x) | ~0.001 |

This table illustrates the significant decrease in nitration rate with increasing steric bulk of the substituents. numberanalytics.com

The bulky tert-butyl groups in derivatives of this compound can cause steric inhibition of mesomerism (also known as steric inhibition of resonance). This phenomenon occurs when bulky groups prevent a substituent from being coplanar with the aromatic ring, which is a requirement for effective resonance interaction.

For instance, in studies of substituted phenols, the dipole moments of compounds like 2,4,6-tri-tert-butylphenol (B181104) are explained by steric inhibition of mesomerism. epa.govrsc.org This effect is also observed in the electronic absorption spectra of derivatives of N,N-dimethylaniline and acetanilide (B955) with bulky tert-butyl substituents, where the mesomeric interaction is almost completely eliminated. researchgate.net However, in primary amines, the mesomerism appears to be fully developed despite the presence of bulky groups. researchgate.net

The basicity of substituted anilines is also affected. For example, the basic strength of 2,6-di-tert-butyl substituted primary amines is significantly lower than expected based on electronic effects alone, a phenomenon attributed to steric hindrance to solvation. researchgate.net

The steric properties of this compound and its derivatives are strategically used in the design of catalysts and ligands to control reaction selectivity. The bulky framework can create specific pockets around a metal center, thereby influencing which substrates can access the active site and in what orientation.

For example, bulky phosphine (B1218219) ligands derived from compounds like this compound can lead to high selectivity in metal-catalyzed reactions. smolecule.com These sterically demanding ligands can create catalysts that exhibit complementary selectivity patterns when used with hindered substrates. smolecule.com This control over substrate accessibility can lead to selectivity enhancements of over 100:1 in some cases. smolecule.com In the context of cross-dehydrogenative alkenation of 2-arylthiophene derivatives, palladium pincer complexes with bulky adamantyl ligands, which share steric principles with tert-butyl groups, have demonstrated high catalytic yields. researchgate.net

Conformational Dynamics

The internal rotations of the tert-butyl groups in this compound give rise to different conformational states with varying energies.

Computational studies have been employed to analyze the stable conformations of this compound. dtic.mil Due to the steric repulsion between the two bulky tert-butyl groups and the hydrogen atoms on the benzene ring, the molecule adopts conformations that minimize these unfavorable interactions. The rotation of the tert-butyl groups around the C-C bond connecting them to the benzene ring is a key factor in its conformational landscape. In related sterically hindered molecules like trans-1,3-di-tert-butylcyclohexane, the steric strain is so significant that the molecule predominantly exists in a skew-boat conformation rather than a chair conformation to avoid a highly unfavorable axial tert-butyl group. ualberta.ca

The rotation of the tert-butyl groups in this compound is not free but is hindered by an energy barrier. This barrier to internal rotation can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy and computational modeling. aip.orgaip.org

Ab initio density functional theory calculations have been used to determine the rotational barriers for tert-butyl groups in various aromatic compounds. aip.orgbrynmawr.edu These barriers arise from both intramolecular and intermolecular interactions. researchgate.net For an isolated molecule, the barrier is determined by the steric and electronic interactions within the molecule itself. In the solid state, crystal packing forces also contribute to the rotational barrier. researchgate.net In studies of related di-tert-butyl substituted cyclohexanes, low-temperature ¹³C NMR has been used to determine the free-energy barriers for conformational interconversions, which also involve the slow rotation of the tert-butyl groups. sikhcom.net

V. Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,3-di-tert-butylbenzene by probing the magnetic properties of its atomic nuclei.

Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum, typically run in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and aliphatic protons. chemicalbook.com The tert-butyl groups, being equivalent, produce a single, strong singlet peak. The aromatic protons, due to their different positions on the benzene (B151609) ring, exhibit a more complex splitting pattern.

Key ¹H NMR Spectral Data for this compound:

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity |

| tert-butyl (C(CH₃)₃) | ~1.33 | Singlet |

| Aromatic (Ar-H) | ~7.13 - 7.54 | Multiplet |

This data is illustrative and can vary slightly based on the solvent and instrument frequency.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the different types of carbon atoms present. chemicalbook.com

Characteristic ¹³C NMR Chemical Shifts for this compound:

| Carbon Type | Chemical Shift (δ) in ppm |

| Methyl (C(CH₃)₃) | ~31.4 |

| Quaternary (C(CH₃)₃) | ~34.7 |

| Aromatic (C-H) | ~120 - 128 |

| Aromatic (C-tert-butyl) | ~151 |

This data is illustrative and can vary slightly based on the solvent and instrument frequency.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and fragmentation pattern of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and then identifies the components at a molecular level. analytice.com In the context of this compound, GC is used to separate it from any impurities or other products in a reaction mixture. researchgate.net The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). massbank.eu

The resulting mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight (190.33 g/mol ). spectrabase.comguidechem.com The spectrum will also display a characteristic fragmentation pattern. A prominent peak is often observed at m/z 175, corresponding to the loss of a methyl group ([M-15]⁺), and another significant peak at m/z 57, representing the tert-butyl cation ([C(CH₃)₃]⁺). massbank.eu This fragmentation is a key identifier for the presence of the tert-butyl groups.

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z | Relative Intensity | Proposed Fragment |

| 190 | Moderate | Molecular Ion [M]⁺ |

| 175 | High | [M - CH₃]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

This data is based on typical fragmentation patterns and may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The IR spectrum of this compound provides a unique "fingerprint" that can be used for its identification. Key absorption bands include those for C-H stretching in the aromatic and aliphatic regions, and C=C stretching of the benzene ring. nist.gov The presence of these specific bands confirms the structural features of the compound. avantorsciences.com

Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850-3000 | C-H Stretch | Aliphatic (tert-butyl) |

| ~3000-3100 | C-H Stretch | Aromatic |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1365 & 1395 | C-H Bend | gem-dimethyl (tert-butyl) |

This data is illustrative and specific peak positions can vary.

UV-Vis Spectroscopy for Electronic Transitions and Molecular Pool Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical method for investigating the electronic transitions within molecules. libretexts.org When organic molecules absorb energy from UV or visible light, their electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most significant transitions are typically π → π* transitions associated with the conjugated system of the benzene ring. libretexts.org The substitution pattern and the nature of the alkyl groups can influence the energy of these transitions and, consequently, the absorption maxima (λ_max_).

In the context of catalysis, UV-Vis spectroscopy has been instrumental in identifying reaction intermediates and understanding deactivation mechanisms. Operando UV-Vis spectroscopy studies on zeolite catalysts have identified this compound as a component of the "hydrocarbon pool" species that lead to coke formation and catalyst deactivation. rsc.orgkaust.edu.sa In these studies, a distinct absorption band at approximately 390 nm was assigned to the 1,3-di-tert-butylbenzenyl cation, a charged intermediate formed during alkene oligomerization reactions. rsc.org This hydrocarbon pool acts as a precursor for the formation of bulkier alkylated benzenes that become trapped within the zeolite pores. rsc.orgkaust.edu.sa

Furthermore, UV-Vis spectroscopy is used to characterize donor-acceptor or charge-transfer (CT) complexes. While 1,3,5-tri-tert-butylbenzene (B73737) shows no visible color change (and thus no significant CT complex formation) with acceptors like chloranil (B122849) due to steric hindrance, less hindered derivatives can form colored solutions detectable by UV-Vis spectroscopy. marquette.edu The analysis of the CT band provides quantitative data on the strength and nature of these intermolecular interactions. marquette.edu

Table 1: UV-Vis Spectral Data for this compound Related Species

| Species | Wavelength (λ_max_) | Assignment | Context | Source(s) |

|---|---|---|---|---|

| 1,3-di-tert-butylbenzenyl cation | 390 nm | π → π* | Operando spectroscopy of alkene oligomerization over zeolite catalysts | rsc.org |

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the steric and electronic effects of bulky substituents like the tert-butyl groups in this compound.

While obtaining a single crystal of this compound itself can be challenging due to its low melting point, single-crystal X-ray diffraction (SC-XRD) is extensively used to characterize its derivatives and, particularly, metal complexes where it or a functionalized version acts as a ligand. sigmaaldrich.com These studies are vital for understanding how the sterically demanding 1,3-di-tert-butylphenyl moiety influences the geometry and reactivity of the complex.

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Complex Containing a this compound Derivative

| Parameter | Value |

|---|---|

| Compound | Iridium(III) complex with 1,3-di(pyridin-2-yl)- and 2-(pyrazol-3-yl)-6-phenylpyridine based ligands |

| Formula | C₃₃H₂₀F₈IrN₅O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.6674(4) |

| b (Å) | 11.9882(5) |

| c (Å) | 28.3475(12) |

| β (°) | 98.2998(11) |

| Volume (ų) | 2914.6(2) |

Advanced Gas-Phase Spectroscopic Techniques

Gas-phase spectroscopic techniques are uniquely suited for studying molecules in an isolated environment, free from the intermolecular interactions present in condensed phases. This allows for an intrinsic understanding of molecular properties such as conformation and electronic structure.

Supersonic molecular jet spectroscopy is a high-resolution technique used to study the conformations of flexible molecules. In this method, a gas mixture containing the molecule of interest is expanded from a high-pressure region into a vacuum through a small nozzle. mpg.de This supersonic expansion results in dramatic cooling of the molecules to very low rotational and vibrational temperatures (e.g., 7-20 K). mpg.de

At these low temperatures, flexible molecules like alkylbenzenes are "frozen" into their minimum-energy conformations. dtic.mil Each distinct conformation (or rotamer) will have a unique electronic absorption spectrum. By using techniques like laser-induced fluorescence (LIF) or resonance-enhanced multiphoton ionization (REMPI) coupled with mass spectrometry, it is possible to record a separate spectrum for each conformer. dtic.mil This allows for the unambiguous identification of the number of stable conformations present and provides detailed information about their geometries. dtic.mil Studies on various alkylbenzenes have demonstrated the power of this technique to differentiate between conformers with very low barriers to interconversion, something not achievable with methods like variable-temperature NMR. dtic.mil For this compound, this technique could precisely determine the preferred orientations of the two tert-butyl groups relative to the benzene ring, providing fundamental data for theoretical modeling and understanding its steric profile.

Vi. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure, reaction pathways, and energetic landscapes of 1,3-di-tert-butylbenzene. Methodologies such as Density Functional Theory (DFT) and ab initio molecular orbital theory are central to these investigations.

Density Functional Theory (DFT) has been extensively applied to investigate the mechanisms and transition states of reactions involving this compound. Computational studies using DFT methods have shown that the geometry of transition states in reactions like hydrogen atom transfer is highly sensitive to the steric interactions imposed by the bulky tert-butyl groups. smolecule.com These substituents create a sterically crowded environment that dictates the trajectory of approaching reactants and affects the stability of the transition state. smolecule.com

For instance, in hydrogen atom transfer reactions, DFT calculations have helped to confirm that the process proceeds through a single, concerted step rather than a stepwise mechanism involving ionic intermediates. smolecule.com The calculations reveal linear transition states where C-H bond breaking and forming occur simultaneously. smolecule.com In studies of related, highly substituted alkylbenzenes, DFT calculations have been crucial in explaining unusually high kinetic orders in bromination reactions. These studies propose that the high orders are a result of the participation of clustered polybromide anions (Br₂n-₁⁻) in the transition states, a phenomenon where the bulky tert-butyl groups demand larger, extended clusters for the reaction to proceed. researchgate.net

High-level ab initio calculations, such as the G3MP2 composite method, have been successfully used to predict the thermodynamic functions for isomerization and transalkylation reactions involving tert-butylbenzenes. acs.org These theoretical methods provide a means to derive and validate crucial thermochemical data, such as enthalpies of formation (ΔfH°m). acs.org By combining experimental results from studies on chemical equilibria with ab initio calculations, researchers have been able to resolve inconsistencies in previously reported thermochemical data for tert-butylbenzene (B1681246) and its isomers, leading to more reliable and consistent values. acs.org These computational approaches serve as a powerful predictive tool, capable of yielding chemically useful and reliable results that can supplement or, in some cases, substitute for challenging experimental measurements. acs.orgdtic.mil

Prediction and Interpretation of Spectroscopic Data

Computational methods are instrumental in the prediction and interpretation of various spectroscopic data for this compound. Time-Dependent DFT (TD-DFT) calculations are employed to evaluate electronic transitions, which is essential for understanding the photophysical properties, such as luminescence, of derivatives of this compound. chemrxiv.org These calculations can predict the wavelengths of absorption and emission, correlating well with experimental UV-Vis and phosphorescence spectra. rsc.org

Furthermore, computational models can predict mass spectrometry (MS) fragmentation patterns, which is a key tool for distinguishing between isomers like 1,3- and 1,4-di-tert-butylbenzene (B89470). For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical methods have been developed to predict intermolecular solvent-solute Nuclear Overhauser Effects (NOEs). ebi.ac.uk For this compound, these predictions confirm that the proton at the C2 position on the benzene (B151609) ring is sterically shielded by the two adjacent tert-butyl groups, preventing close interaction with solvent molecules. ebi.ac.uk

Modeling of Steric and Electronic Effects

The defining characteristic of this compound is the significant steric hindrance created by its two bulky tert-butyl groups, a feature that has been extensively modeled. smolecule.com These models demonstrate how steric crowding modulates reaction pathways by imposing conformational constraints and restricting access to potential reaction sites. smolecule.com The spatial arrangement of the tert-butyl groups forces the molecule into specific conformations that minimize these intramolecular steric clashes. smolecule.com

Computational modeling helps to quantify the impact of these steric effects on reactivity. For example, models show that steric hindrance in this compound significantly raises the activation energies for reactions that require the close approach of a reagent to the aromatic ring. smolecule.com This steric repulsion is particularly pronounced in reactions with large attacking species. smolecule.com Hirshfeld charges, derived from computational models, have also proven to be useful predictors of reactivity and regioselectivity in reactions like bromination, where both steric and electronic effects play a crucial role. nsf.gov

Kinetic and Thermodynamic Parameter Derivations

Computational chemistry provides a robust framework for deriving key kinetic and thermodynamic parameters that govern the reactivity of this compound.

Kinetic Parameters: Theoretical models can calculate the increase in activation barriers due to steric hindrance. For radical-mediated processes, the presence of the tert-butyl groups can increase activation energies by 2-5 kcal/mol compared to less hindered substrates. smolecule.com Rate constants for reactions such as hydrogen atom abstraction by tert-butoxy (B1229062) radicals have been shown to be on the order of 10⁶ to 10⁹ M⁻¹ s⁻¹, and laser flash photolysis studies have confirmed that these transfers occur on sub-microsecond timescales, which is consistent with the low activation barriers predicted by computational methods. smolecule.com

Interactive Data Table: Kinetic Parameters for Reactions Involving tert-Butylbenzenes

| Reaction Type | Reactant | Radical/Reagent | Rate Constant (M⁻¹ s⁻¹) | Activation Energy Increase (kcal/mol) | Source |

|---|---|---|---|---|---|

| Hydrogen Atom Transfer | Phenolic Substrates | tert-Butoxy Radicals | 3.3 x 10⁸ (in Benzene) | N/A | smolecule.com |

| Radical-Mediated Processes | This compound | Large Radical Species | 10⁶ - 10⁹ | 2-5 | smolecule.com |

| Bromination | tert-Butylbenzene | Aqueous Bromine | (Reactivity increase: tert-butyl < ethyl < isopropyl) | N/A | nsf.gov |

Thermodynamic Parameters: Thermodynamic calculations focus on parameters like bond dissociation energies (BDEs) and reaction enthalpies. The relatively weak tertiary C-H bonds in the tert-butyl groups (BDE of 96-100 kcal/mol) provide a thermodynamic driving force for hydrogen atom transfer to more stable radicals. smolecule.com Enthalpies for isomerization and transalkylation reactions have been determined from the temperature dependence of equilibrium constants and corroborated by ab initio and DFT calculations. acs.org Additionally, strain enthalpies, which quantify the energetic cost of steric hindrance, have been derived from experimentally measured enthalpies of formation for branched alkylbenzenes. researchgate.net

Interactive Data Table: Thermodynamic Parameters for tert-Butylbenzenes

| Parameter | Bond/Molecule | Value (kcal/mol) | Method | Source |

|---|---|---|---|---|

| Bond Dissociation Energy | Tertiary C-H (in tert-butyl group) | 96 - 100 | General | smolecule.com |

| Bond Dissociation Energy | Primary C-H | 100 - 105 | General | smolecule.com |

| Activation Energy Increase | Reactions with bulky electrophiles | 2 - 8 | Comparative Kinetic Studies | smolecule.com |

Vii. Applications in Catalysis and Materials Science Research

Role in Catalytic Processes

1,3-Di-tert-butylbenzene and its derivatives play multifaceted roles in modern catalysis, serving as key components in ligand architecture, as model substrates for fundamental studies, and appearing as significant byproducts in industrial processes.

The sterically demanding nature of the 1,3-di-tert-butylphenyl moiety is a valuable feature in the design of ligands for organometallic catalysis. The bulky tert-butyl groups can create a specific steric environment around a metal center, influencing the catalyst's activity, selectivity, and stability.

A notable example is the synthesis of a palladium(II) pincer complex incorporating a ligand derived from N,N'-di-tert-butylbenzene-1,3-dicarbothioamide. researchgate.net This complex has demonstrated good catalytic activity in fundamental carbon-carbon bond-forming reactions such as the Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. researchgate.net In these reactions, the complex effectively catalyzes the coupling of aryl bromides with substrates like tert-butyl acrylate (B77674) and p-tolylboronic acid, achieving over 99% conversion for activated substrates with a catalyst loading of just 1 mol%. researchgate.net

The broader di-tert-butylbenzene structural motif is critical in other successful palladium catalyst systems. For instance, ligands such as 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) are components of highly active catalysts for the carbonylation of alkenes. sigmaaldrich.com Similarly, the introduction of di-tert-butyl groups onto a Xantphos ligand framework has been studied in Pd-catalyzed C-N bond-forming reactions, where the ligand concentration and structure were found to dramatically influence catalyst activity. nih.gov

Table 1: Examples of Catalytic Systems Utilizing Di-tert-butylbenzene-based Ligands

| Catalyst/Ligand System | Metal Center | Catalytic Reaction | Key Finding | Reference |

|---|---|---|---|---|

| [PdCl(L)] (L = N,N'-di-tert-butylbenzene-1,3-dicarbothioamide) | Palladium | Mizoroki-Heck & Suzuki-Miyaura Cross-Coupling | Effective for C-C bond formation with >99% conversion for activated substrates. | researchgate.net |

| Pd(acac)₂ / L11 (aryldiphosphine ligand) | Palladium | Methoxycarbonylation of Ethylene (B1197577) | Demonstrates high catalytic efficiency (TOF: 100,000 h⁻¹) compared to other systems. | sigmaaldrich.com |

| Pd / 4,7-di-tert-butylXantphos | Palladium | C-N Bond Formation (Amination) | Catalyst activity is highly dependent on ligand concentration due to the formation of less reactive bis-ligated species. | nih.gov |

The selective activation of carbon-hydrogen (C-H) bonds is a primary goal in synthetic chemistry, aiming to functionalize simple hydrocarbons directly. Due to its distinct electronic and steric properties, this compound has been employed as a substrate in studies focused on developing and understanding C-H activation methodologies.

In one significant study, this compound was used as an electron-rich arene substrate for iridium-catalyzed C-H borylation. foodpackagingforum.org This research found that employing a spirobipyridine (SpiroBpy) ligand dramatically boosted the reaction's efficiency, affording the borylated product in high yield. foodpackagingforum.org In contrast, commonly used ligands such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) resulted in lower yields under similar conditions, highlighting the crucial role of ligand design in achieving effective C-H activation. foodpackagingforum.org The success with the SpiroBpy ligand was attributed to a potential CH-π interaction between the ligand and the arene substrate, which helps stabilize the transition state. foodpackagingforum.org

Table 2: Comparison of Ligand Performance in Iridium-Catalyzed C-H Borylation of this compound

| Ligand | Catalyst System | Product Yield | Key Observation | Reference |

|---|---|---|---|---|

| SpiroBpy | Iridium | High Yield | Boosting effect observed, attributed to transition state stabilization via CH-π interactions. | foodpackagingforum.org |

| dtbpy | Iridium | Lower Yield | Common ligand shows lower efficiency for this substrate compared to SpiroBpy. | foodpackagingforum.org |

| tmphen | Iridium | Lower Yield | Common ligand shows lower efficiency for this substrate compared to SpiroBpy. | foodpackagingforum.org |

In certain large-scale catalytic processes, this compound can be formed as an intermediate or, more frequently, an undesirable byproduct that contributes to catalyst deactivation. This is particularly well-documented in the context of alkene oligomerization using zeolite catalysts, a process relevant to the production of synthetic fuels.

During the oligomerization of light alkenes like propene over acidic zeolites such as ZSM-5 and zeolite beta, highly alkylated benzenes are formed within the catalyst's pores. researchgate.netunizar.es Among these, this compound is a prominently identified species in the analysis of soluble coke extracted from spent catalysts. unizar.esuni-bayreuth.dersc.org The formation of these molecules is a key pathway to catalyst deactivation. researchgate.net

Advanced Material Precursors

The unique structure of this compound also lends itself to applications in materials science, primarily concerning the synthesis and stabilization of polymers.

The development of functional polymers with well-defined architectures often relies on specialized initiators. While compounds structurally related to this compound are well-known and highly effective difunctional initiators for living carbocationic polymerization, the direct use of this compound as a precursor for these initiators is not widely documented in scientific literature. For example, the important initiator 1,3-bis-(1-chloro-1-methylethyl)-5-tert-butylbenzene is synthesized from precursors like 1,3-diisopropylbenzene (B165221), not this compound. google.comcore.ac.uk This highlights the importance of the 1-tert-butyl-3,5-disubstituted benzene (B151609) framework for initiation, even if the specific starting material of this article is not the typical precursor.

While the highly symmetric 1,3,5-tri-tert-butylbenzene (B73737) is noted for its role as a heat stabilizer and antioxidant in polymers, the role of this compound in polymer systems is primarily as a known degradation product of other widely used stabilizers. researchgate.netchemimpex.com

Specifically, this compound has been identified as a breakdown product of the common phosphite-based processing stabilizer Irgafos 168® (Tris(2,4-di-tert-butylphenyl)phosphite). researchgate.netunizar.esfoodpackagingforum.org This degradation can occur during polymer processing, or upon exposure to stressors like gamma irradiation or UV light. researchgate.netepa.gov Its presence has been confirmed in extractables and leachables studies of various polymer films and containers, including those used for food contact and bioprocessing. foodpackagingforum.orgunizar.es The detection of this compound in such studies is significant as it indicates the breakdown of the primary antioxidant package, which can impact the long-term stability of the polymer and is relevant for safety assessments of the material. unizar.esfoodpackagingforum.org

As Model Compounds in Chemical Studies

Due to its distinct molecular structure, particularly the presence of two bulky tert-butyl groups in a meta-arrangement on a benzene ring, this compound serves as an important model compound in a variety of chemical studies. Its steric hindrance and specific electronic properties allow researchers to investigate fundamental aspects of chemical reactions, catalyst behavior, and analytical methods.

The bulky tert-butyl groups provide significant steric crowding, which can influence reaction pathways and selectivity. smolecule.com This steric effect is crucial for studying how catalyst active sites interact with large or awkwardly shaped molecules. The compound's well-defined structure and stability also make it a reliable reference point in analytical chemistry. smolecule.comsigmaaldrich.com

Investigating Catalyst Deactivation and Coking

In the field of catalysis, understanding why and how catalysts lose their activity is a critical area of research. This compound has been identified as a key model compound for studying catalyst deactivation, particularly in zeolite catalysts used for processes like alkene oligomerization. During these reactions, which aim to produce synthetic fuels, complex side reactions can lead to the formation of "coke"—carbonaceous deposits that block the catalyst's pores and active sites.

Research using operando UV-vis spectroscopy and solid-state NMR on highly acidic ZSM-5 and zeolite beta has shown that this compound is a significant component of the soluble coke species formed during propene oligomerization. rsc.org Scientists have observed that its formation is part of a pathway that begins with an allylic hydrocarbon pool, which then acts as a scaffold for creating alkylated benzenes like this compound. rsc.org

Because of its size, this compound can become trapped within the zeolite pores, leading to deactivation. rsc.org Its kinetic diameter is larger than the pore openings of many zeolites, making it a retained species that contributes to the blockage. rsc.org By studying the formation and presence of this specific molecule, researchers can gain insights into the mechanisms of coke formation and develop strategies to design more resilient catalysts. rsc.org

Below is a table summarizing the role of this compound as a model coke species in zeolite catalysis research.

Table 1: this compound as a Model for Coke Formation in Zeolites

| Catalyst | Reaction Studied | Key Findings | Reference |

|---|---|---|---|

| ZSM-5 and Zeolite Beta | Propene Oligomerization | This compound is a major component of soluble coke species extracted from the catalysts after the reaction. | rsc.org |

| ZSM-5 and Zeolite Beta | Propene Oligomerization | Its formation is initiated by an allylic hydrocarbon pool that acts as a scaffold. | rsc.org |

Probing Catalytic Activity and Reaction Mechanisms

This compound is also frequently used as a model substrate to evaluate the performance and understand the mechanisms of new catalysts. For instance, it has been employed in studies of oxidation reactions using novel self-assembled non-heme iron catalysts. In one such study, researchers investigated the oxidation of this compound with hydrogen peroxide (H₂O₂) to determine how steric hindrance around the catalyst's core affects its efficiency in C-H oxidation. researchgate.net

The reaction provides a clear model for assessing a catalyst's ability to overcome the challenges of activating specific C-H bonds in a sterically hindered environment. The yields of various oxidation products can be precisely measured, offering quantitative data on the catalyst's activity and selectivity. researchgate.net

Table 2: Oxidation of this compound with a Non-Heme Iron Catalyst

| Parameter | Condition/Value |

|---|---|

| Substrate | This compound |

| Catalyst | Self-assembled imine-based non-heme iron complex |

| Oxidant | Hydrogen Peroxide (H₂O₂) |

| Reaction Time | 1 hour (after 30-minute oxidant addition) |

| Temperature | 25 °C |

Data derived from a study on sterically hindered non-heme iron catalysts for C-H oxidation. researchgate.net

Furthermore, the compound serves as a model for studying electrophilic substitution reactions. The two tert-butyl groups are electron-donating but also create significant steric hindrance, which directs incoming electrophiles to specific positions on the benzene ring. smolecule.com Studies on the nitration of di-tert-butylbenzenes, for example, use these substrates to explore how steric and electronic factors compete to determine the final product distribution. researchgate.net This provides fundamental insights into reaction theory that can be applied to more complex synthetic challenges.

Use as an Analytical Standard

In analytical chemistry, the reliability of an analysis often depends on the use of a stable internal standard. This compound is utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of biological samples. smolecule.com Its high stability, appropriate volatility, and good solubility in organic solvents make it an excellent reference compound. smolecule.com It is also available as a certified reference material, which is essential for ensuring the quality and accuracy of analytical measurements. sigmaaldrich.com

Viii. Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

While traditional Friedel-Crafts alkylation methods provide access to 1,3-di-tert-butylbenzene, future efforts are likely to focus on developing more selective, efficient, and sustainable synthetic routes. A key area of interest is the catalytic dehalogenation of substituted precursors. For instance, a convenient preparation has been reported starting from 1-bromo-3,5-di-tert-butylbenzene, which is accessible from the readily available 1,3,5-tri-tert-butylbenzene (B73737). tandfonline.com

Emerging trends in this area may involve the use of earth-abundant metal catalysts to replace precious metals in cross-coupling and dehalogenation reactions. Research into catalytic systems that can directly and selectively introduce tert-butyl groups at the meta positions of a benzene (B151609) ring, potentially through C-H activation strategies, would represent a significant advancement. The development of flow chemistry processes for the synthesis of this compound could also offer improved safety, scalability, and product consistency.

A representative catalytic dehalogenation for synthesizing this compound is summarized in the table below.

| Starting Material | Catalyst/Reagents | Solvent System | Conditions | Yield |

|---|---|---|---|---|

| 3,5-Di-tert-butylbromobenzene | Nickel complex / tert-butylmagnesium chloride | Tetrahydrofuran (B95107) / Diethyl ether | 70°C, 24h, Inert atmosphere | 67% |

Exploration of New Reactivity Modes

The reactivity of this compound is largely governed by the steric hindrance imposed by the bulky tert-butyl groups and the electronic nature of the aromatic ring. While the tert-butyl groups themselves are relatively inert, the benzene ring can undergo various transformations. Future research will likely focus on uncovering new reactivity modes, particularly through selective C-H functionalization.

The development of transition-metal catalyzed C-H activation presents a powerful strategy for the direct installation of functional groups onto the aromatic core of this compound, bypassing the need for pre-functionalized substrates. snnu.edu.cn Although challenging due to the steric crowding, successful C-H activation at the less hindered positions (C4, C6, and C2) could open avenues to a wide array of novel derivatives. For example, palladium-catalyzed dehydrogenative annulation, which has been demonstrated on other aromatic systems, could potentially be adapted for this compound to construct complex polycyclic aromatic structures. researchgate.net

Furthermore, the oxidation of this compound using self-assembled imine-based non-heme iron catalysts has been investigated, demonstrating that the sterically hindered C-H bonds can be targeted for oxidation. researchgate.net Future work may explore enantioselective oxidation or the introduction of other functional groups through oxidative processes.

Advanced Spectroscopic and Computational Integration

A deeper understanding of the structure, dynamics, and electronic properties of this compound and its derivatives will be crucial for predicting and controlling their reactivity and for the rational design of new materials. The integration of advanced spectroscopic techniques with high-level computational methods is an emerging trend that will be pivotal in this regard.